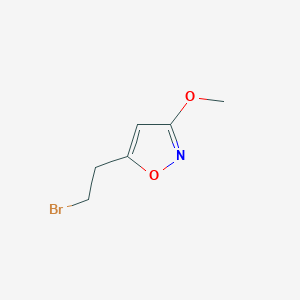

5-(2-Bromoethyl)-3-methoxy-1,2-oxazole

Description

Historical Development and Significance of the 1,2-Oxazole Ring System in Organic Chemistry

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing a nitrogen and an oxygen atom in adjacent positions. nih.govnih.gov The chemistry of isoxazoles traces back to the late 19th century, with Ludwig Claisen recognizing the cyclic structure of a derivative in 1888. ijpcbs.com However, the first synthesis of the parent isoxazole ring was accomplished by Dunstan and Dymond. ijpcbs.com A significant leap in isoxazole chemistry occurred between 1930 and 1946 through the work of Quilico, who explored the synthesis of this ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

The significance of the isoxazole scaffold lies in its widespread presence in a variety of biologically active compounds and its utility as a versatile synthetic intermediate. ijpcbs.comresearchgate.net This has led to its prominence in medicinal chemistry, with numerous isoxazole-containing compounds being investigated and developed as therapeutic agents. rsc.orgnih.gov The isoxazole nucleus is a key component in several commercially available drugs, highlighting its importance in pharmaceutical research and development. ijpca.org

Structural Features and Unique Electronic Characteristics of 1,2-Oxazole Heterocycles

The 1,2-oxazole ring is an aromatic system, although its aromaticity is influenced by the presence of the two heteroatoms, oxygen and nitrogen. chemicalbook.com It is considered a π-excessive heterocycle, exhibiting properties characteristic of both furan (B31954) (due to the oxygen atom) and pyridine (B92270) (due to the nitrogen atom). chemicalbook.com The presence of the electronegative oxygen and the pyridine-like nitrogen atom results in a unique electronic distribution within the ring. chemicalbook.com

Computational studies, including density functional theory (DFT), have been employed to understand the structural and electronic properties of isoxazole. bohrium.com These studies have provided insights into bond lengths, vibrational frequencies, and electronic excitation energies. bohrium.com The isoxazole ring is planar, and the substitution of groups onto this ring can influence its electronic properties and reactivity. researchgate.net For instance, the introduction of a methyl group can affect the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), thereby altering the molecule's reactivity. researchgate.net

Positioning of 5-(2-Bromoethyl)-3-methoxy-1,2-oxazole within the Family of Substituted Oxazoles

This compound is a disubstituted derivative of the core isoxazole ring. Its specific placement within this large family of compounds is defined by the nature and position of its substituents: a 2-bromoethyl group at the 5-position and a methoxy (B1213986) group at the 3-position.

The 3-methoxy group is an electron-donating group. Its presence is expected to increase the electron density of the isoxazole ring, potentially influencing its reactivity towards electrophiles. The synthesis of isoxazoles with methoxy substituents has been a subject of research, often starting from methoxy-substituted chalcones. orientjchem.org

The 5-(2-bromoethyl) group introduces a halogenated alkyl chain. The bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This functional handle allows for further chemical modifications, enabling the synthesis of a wider range of derivatives. Research on isoxazoles bearing bromoalkyl groups, such as 5-(bromomethyl) or 3-(1-bromoethyl) derivatives, indicates the synthetic utility of such functionalities. nih.govsigmaaldrich.comchemspider.com

The combination of an electron-donating methoxy group and a reactive bromoethyl side chain in this compound suggests its potential as a versatile building block in organic synthesis for the creation of more complex molecules.

Overview of Research Trajectories for Halogenated and Alkoxy-Substituted Oxazoles

Research into halogenated and alkoxy-substituted isoxazoles is driven by the desire to create novel compounds with specific biological activities and to develop efficient synthetic methodologies.

Halogenated isoxazoles are valuable synthetic intermediates. The halogen atom can be readily replaced through various cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide range of substituents. nih.gov The synthesis of 4-halo (including bromo and iodo) isoxazoles has been achieved through methods like the electrophilic cyclization of O-methyl oximes of 2-alkyn-1-ones. ijpcbs.comnih.gov Furthermore, microwave-assisted metal-free decarboxylative halogenation of isoxazole-4-carboxylic acids represents a modern approach to obtaining these compounds. researchgate.net

Alkoxy-substituted isoxazoles , particularly those with a methoxy group, have been explored for their potential anti-inflammatory activities. orientjchem.org The synthesis of these compounds often involves the cyclization of appropriately substituted chalcones with hydroxylamine (B1172632). orientjchem.org The presence of the alkoxy group can significantly influence the biological profile of the resulting isoxazole derivative.

The combination of both halogen and alkoxy substituents on the isoxazole ring is a strategy used to fine-tune the electronic and steric properties of the molecule, which can in turn modulate its biological activity. The development of synthetic routes to access such polysubstituted isoxazoles is an active area of research, with methods like one-pot cascade reactions being explored. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Isoxazole

| Property | Value |

| IUPAC Name | 1,2-Oxazole ijpca.org |

| Molecular Formula | C₃H₃NO ijpca.org |

| Molecular Weight | 69.06 g/mol ijpca.org |

| Boiling Point | 95 °C (203 °F; 368 K) ijpca.org |

| Density | 1.074 g/mL ijpca.org |

| Acidity (pKa of conjugate acid) | -3.0 wikipedia.org |

Table 2: Overview of Synthetic Approaches to Substituted Isoxazoles

| Substitution Pattern | Synthetic Method | Key Features |

| 3,5-Disubstituted | 1,3-Dipolar cycloaddition of nitrile oxides and alkynes nih.gov | Regioselective, often copper-catalyzed. nih.gov |

| 3,4,5-Trisubstituted | Electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones nih.gov | Mild reaction conditions, yields 4-iodoisoxazoles for further functionalization. nih.gov |

| 3,5-Disubstituted | Reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds organic-chemistry.org | High regioselectivity and broad scope. organic-chemistry.org |

| 3-Halo-5-substituted | Tandem reaction of 1-copper(I) alkynes and dihaloformaldoximes organic-chemistry.org | Base-free conditions. organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrNO2 |

|---|---|

Molecular Weight |

206.04 g/mol |

IUPAC Name |

5-(2-bromoethyl)-3-methoxy-1,2-oxazole |

InChI |

InChI=1S/C6H8BrNO2/c1-9-6-4-5(2-3-7)10-8-6/h4H,2-3H2,1H3 |

InChI Key |

ZRLJJABYBNNUGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Bromoethyl 3 Methoxy 1,2 Oxazole and Its Analogues

Retrosynthetic Analysis for the 5-(2-Bromoethyl)-3-methoxy-1,2-oxazole Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For the this compound scaffold, two primary disconnection approaches are considered, corresponding to the major synthetic routes for the isoxazole (B147169) core.

The first and most common disconnection strategy is based on the 1,3-dipolar cycloaddition pathway. This involves breaking the C3-C4 and O1-C5 bonds of the isoxazole ring. This disconnection leads to a nitrile oxide synthon and an alkyne synthon. For the target molecule, this corresponds to methoxyacetonitrile (B46674) oxide and 4-bromo-1-butyne . The nitrile oxide is a reactive intermediate and would be generated in situ from a stable precursor such as methoxyacetaldoxime via oxidation or from a corresponding hydroxamoyl chloride via dehydrochlorination. rsc.orgrsc.org

An alternative disconnection, following the logic of a condensation reaction , involves cleaving the N2-C3 and O1-C5 bonds. This approach identifies hydroxylamine (B1172632) or one of its derivatives and a 1,3-dicarbonyl compound as the key precursors. rasayanjournal.co.inyoutube.com For this compound, the corresponding 1,3-dicarbonyl precursor would be 5-bromo-1-methoxy-1,3-pentanedione . The reaction of this diketone with hydroxylamine would lead to the formation of the isoxazole ring through a condensation-cyclization-dehydration sequence.

These two distinct retrosynthetic pathways highlight the two most powerful and versatile methodologies for constructing the 3,5-disubstituted isoxazole core, offering flexibility in the choice of starting materials and reaction conditions.

Established Synthetic Routes for 1,2-Oxazole Core Construction

The synthesis of the 1,2-oxazole ring is dominated by two principal strategies: the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. core.ac.ukresearchgate.net

The 1,3-dipolar cycloaddition reaction is an efficient and highly regioselective method for constructing the isoxazole ring system. researchgate.net This reaction involves the "clicking" of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkene or an alkyne, to form a five-membered heterocyclic ring. maynoothuniversity.ieyoutube.com

The reaction between a nitrile oxide (R-C≡N⁺-O⁻) and an alkyne (R'-C≡C-H) is a cornerstone of isoxazole synthesis, directly yielding the aromatic 3,5-disubstituted isoxazole core. youtube.comnih.gov When an alkene is used as the dipolarophile, the initial product is an isoxazoline (B3343090) (a 4,5-dihydroisoxazole), which can be subsequently oxidized to the corresponding isoxazole if desired. nih.govmdpi.com

Nitrile oxides are highly reactive and are typically generated in situ from more stable precursors. maynoothuniversity.ieresearchgate.net Common methods for their generation include:

Dehydrohalogenation of hydroximoyl chlorides: Treating hydroximoyl chlorides (RC(Cl)=NOH) with a non-nucleophilic base like triethylamine (B128534) generates the nitrile oxide for immediate reaction. nih.gov

Oxidation of aldoximes: Aldoximes (R-CH=NOH) can be oxidized using various reagents, such as chloramine-T, N-chlorosuccinimide (NCS), or hypervalent iodine compounds, to produce nitrile oxides. core.ac.ukmaynoothuniversity.iesciforum.net

Dehydration of primary nitroalkanes: Primary nitroalkanes (R-CH₂NO₂) can be dehydrated using reagents like phenyl isocyanate or phosphorus oxychloride to furnish nitrile oxides. rsc.orgnih.gov

The cycloaddition of nitrile oxides with terminal alkynes is a highly regioselective process, affording 3,5-disubstituted isoxazoles as the major products. mdpi.com This high degree of regiocontrol is a significant advantage of this synthetic route. mdpi.com The reaction tolerates a wide variety of functional groups on both the nitrile oxide precursor and the alkyne, making it a versatile tool for creating diverse libraries of isoxazole derivatives. rsc.orgresearchgate.net

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive study and debate. The prevailing view, originally proposed by Huisgen, is that these reactions proceed through a concerted pericyclic mechanism . acs.orgnih.gov In this model, the formation of the two new sigma bonds between the dipole and the dipolarophile occurs simultaneously through a single, cyclic transition state. researchgate.net This [π4s + π2s] cycloaddition is thermally allowed by the Woodward-Hoffmann rules and explains the high stereospecificity often observed in these reactions. researchgate.net

However, an alternative stepwise mechanism , proposed by Firestone, has also been considered. acs.orgnih.gov This pathway involves the initial formation of a diradical or zwitterionic intermediate, which then undergoes ring closure in a second step. researchgate.net While the concerted mechanism is favored for most common 1,3-dipolar cycloadditions, computational studies suggest that the stepwise pathway can become competitive or even dominant in specific cases. acs.orgnih.gov Factors such as the use of highly reactive or electronically polarized dipolarophiles can stabilize the intermediate and lower the energy barrier for a stepwise process. acs.orgacs.org For the reaction of nitrile oxides with standard alkenes and alkynes, the concerted Huisgen mechanism is generally accepted as the predominant pathway. nih.gov

Condensation reactions provide a classical and direct route to the isoxazole nucleus by combining a three-carbon building block with a source of hydroxylamine. core.ac.uk

The reaction of 1,3-dicarbonyl compounds with hydroxylamine (or its hydrochloride salt) is one of the most fundamental and widely used methods for synthesizing isoxazoles. rasayanjournal.co.inyoutube.comnih.gov The process involves a cyclocondensation reaction where the hydroxylamine reacts with both carbonyl groups of the diketone.

The reaction mechanism is believed to proceed through the initial formation of a mono-oxime intermediate at one of the carbonyl groups. rsc.org This is followed by an intramolecular cyclization, where the oxime's hydroxyl group attacks the remaining carbonyl carbon. The resulting cyclic hemiaminal then undergoes dehydration to yield the stable, aromatic isoxazole ring. youtube.com

The reaction is typically carried out by refluxing the 1,3-diketone and hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695), sometimes with a base such as pyridine (B92270) to neutralize the liberated HCl. rasayanjournal.co.in Microwave-assisted solid-phase synthesis on supports like silica (B1680970) gel has also been reported to accelerate the reaction and improve yields. rasayanjournal.co.in A significant consideration in this method is regioselectivity; if an unsymmetrical 1,3-diketone is used, a mixture of two regioisomeric isoxazoles can be formed. nih.gov The reaction's pH can sometimes be adjusted to favor the formation of one isomer over the other. nih.gov

Condensation Reactions for Oxazole (B20620) Formation

Van Leusen Oxazole Synthesis utilizing Tosylmethyl Isocyanides (TosMICs)

The Van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles. nih.govijpsonline.comwikipedia.orgmdpi.com This reaction typically involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). The versatility of this method makes it a plausible route for the synthesis of this compound, provided that appropriately functionalized precursors are used.

The general mechanism of the Van Leusen oxazole synthesis begins with the deprotonation of the acidic α-carbon of TosMIC by a base, such as potassium carbonate, to form a nucleophilic intermediate. This intermediate then attacks the carbonyl carbon of an aldehyde, leading to an adduct that subsequently cyclizes to form a 4-tosyl-2-oxazoline. The final step involves the base-promoted elimination of p-toluenesulfinic acid to yield the aromatic 5-substituted oxazole. nih.gov

To apply this synthesis to the target molecule, an aldehyde containing the 2-bromoethyl moiety at the α-position would be required. For instance, 3-bromo-propanal could potentially serve as the aldehyde component. However, the standard Van Leusen synthesis does not directly provide a route for the introduction of a methoxy (B1213986) group at the 3-position of the oxazole ring, as this position is not formed during the cyclization process. Modifications to the standard protocol or the use of specialized TosMIC reagents would be necessary to achieve the desired substitution pattern.

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| Aldehyde | Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted oxazole |

One potential adaptation could involve the use of a modified TosMIC reagent that already contains a precursor to the methoxy group. However, such reagents are not commercially common and would likely require separate synthesis.

Bredereck Reaction and its Modifications

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com While the classical Bredereck reaction is not directly applicable to the synthesis of this compound due to the resulting substitution pattern, modifications of this reaction could potentially be envisioned.

The reaction mechanism involves the N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring. The substituents on the final oxazole are determined by the R-groups of the starting amide and α-haloketone.

For the synthesis of the target molecule, one would need to devise a strategy that allows for the formation of a 3,5-disubstituted oxazole. This might involve the use of non-traditional starting materials or a multi-step sequence that modifies the initial product of a Bredereck-type reaction. For instance, an α-hydroxyketone has been used as a starting material in a modified Bredereck synthesis. ijpsonline.com

| Reactant 1 | Reactant 2 | Product |

| α-Haloketone | Amide | 2,4-Disubstituted oxazole |

Robinson-Gabriel Synthesis and Related Dehydrative Cyclizations

The Robinson-Gabriel synthesis is a classical method for the formation of oxazoles, which involves the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. The resulting oxazole bears substituents at the 2- and 5-positions, and potentially at the 4-position, depending on the structure of the starting α-acylamino ketone.

The mechanism proceeds through the protonation of the amide carbonyl oxygen, followed by nucleophilic attack of the enolized ketone onto the protonated amide, leading to a cyclic intermediate. Subsequent dehydration yields the aromatic oxazole ring.

To adapt this synthesis for this compound, a key challenge would be the synthesis of a suitable α-acylamino ketone precursor that would lead to the desired 3-methoxy and 5-(2-bromoethyl) substitution. This would likely require a multi-step synthesis of the starting material itself, with careful consideration of the regiochemistry of the cyclization. A tandem Ugi/Robinson–Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles, showcasing the adaptability of this reaction. nih.gov

| Starting Material | Reagent | Product |

| α-Acylamino ketone | Dehydrating agent (e.g., H₂SO₄) | Substituted oxazole |

Fischer Oxazole Synthesis

The Fischer oxazole synthesis is another foundational method for the preparation of oxazoles, discovered by Emil Fischer in 1896. wikipedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The resulting oxazoles are typically 2,5-disubstituted.

The mechanism involves the formation of an iminochloride intermediate from the cyanohydrin and HCl, which then reacts with the aldehyde. A subsequent intramolecular cyclization and dehydration afford the oxazole ring. wikipedia.org

Similar to the Robinson-Gabriel synthesis, the Fischer synthesis does not directly yield a 3-methoxy substituted oxazole. Application of this method to the target molecule would necessitate the use of highly functionalized and potentially unstable starting materials, or a subsequent modification of the initially formed oxazole. For example, the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole has been achieved using this method. wikipedia.org

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| Cyanohydrin | Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted oxazole |

Oxidation and Rearrangement Strategies for Oxazole Ring Closure

While less common than the named syntheses, oxidation and rearrangement reactions can also be employed for the construction of the oxazole ring. These strategies often involve the transformation of other heterocyclic systems or acyclic precursors under oxidative conditions. For instance, the oxidation of oxazolines is a direct method to form oxazoles. semanticscholar.org

Another approach involves the rearrangement of other five-membered rings. For example, N-acylisoxazolones can be converted to oxazoles. These methods, however, are highly dependent on the availability of the requisite starting materials and may not offer a straightforward route to the specific substitution pattern of this compound.

Strategies for Introducing Bromoethyl and Methoxy Substituents

The introduction of the specific bromoethyl and methoxy substituents onto the oxazole core requires regioselective functionalization strategies. These can be broadly categorized into methods that build the ring with the substituents already in place, or methods that functionalize a pre-formed oxazole ring.

Introduction of Methoxy Groups onto the Oxazole Ring

The direct introduction of a methoxy group onto a pre-formed isoxazole ring is challenging. Therefore, the most common and effective strategy is to incorporate the methoxy-containing fragment into one of the precursors before the cyclization step that forms the isoxazole ring.

One of the most prevalent methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov To obtain a 3-methoxyisoxazole, a methoxy-substituted nitrile oxide precursor is typically used. For instance, ethyl chlorooximidoacetate can be employed, which, upon cycloaddition, results in an ester-functionalized isoxazole. researchgate.net This ester can then be subjected to further chemical transformations. More directly, a precursor like methoxyacetonitrile could be converted into the corresponding nitrile oxide for the cycloaddition reaction.

Similarly, in syntheses that involve the cyclization of β-dicarbonyl compounds with hydroxylamine, a precursor already containing a methoxy group, such as a methoxy-substituted 1,3-diketone, would be used to directly generate the 3-methoxyisoxazole core. nih.gov The choice of precursor is critical for controlling the final substitution pattern of the isoxazole ring.

Late-Stage Functionalization Approaches

Late-stage functionalization refers to the introduction or modification of functional groups on a complex molecule, such as a pre-formed isoxazole ring, in the final stages of a synthesis. This approach is highly valuable for creating diverse analogues from a common intermediate.

A powerful strategy for functionalizing isoxazoles involves electrophilic cyclization followed by cross-coupling reactions. For example, 2-alkyn-1-one O-methyl oximes can undergo cyclization in the presence of an electrophile like iodine monochloride (ICl) to produce 4-iodoisoxazoles in high yields. nih.gov These iodo-substituted isoxazoles are versatile intermediates for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position. nih.gov

While the target compound has substitution at the 5-position, a similar principle can be applied. A precursor such as 5-(2-hydroxyethyl)-3-methoxy-1,2-oxazole could be synthesized first. Then, in a late-stage step, the terminal hydroxyl group could be converted to a bromide using standard brominating agents. This avoids carrying the reactive bromoethyl group through the entire synthesis and allows for the potential introduction of other functionalities from the common hydroxyethyl (B10761427) intermediate. Transition metal-mediated C-H functionalization is another advanced technique for the direct modification of the isoxazole core, offering pathways to introduce substituents without pre-existing functional handles. researchgate.net

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for constructing heterocyclic scaffolds like isoxazoles. rsc.org These modern approaches include novel catalytic systems and adherence to green chemistry principles.

Metal-Mediated and Catalytic Cyclization Reactions

Transition metal catalysis has become indispensable for the synthesis of isoxazoles, offering high efficiency, selectivity, and mild reaction conditions. researchgate.netrsc.org A variety of metals, including palladium, copper, gold, iron, and silver, have been employed to catalyze the cyclization reactions that form the isoxazole ring. rsc.org

One of the most widely used methods is the copper(I)-catalyzed [3+2] cycloaddition of terminal alkynes with in situ generated nitrile oxides. organic-chemistry.org This method provides 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org Another significant strategy involves the intramolecular cyclization of alkyne-containing oximes. Gold catalysts, such as AuCl₃, are effective in the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. organic-chemistry.org Similarly, a one-pot sequence involving the oxidation of propargylamines to oximes followed by a copper chloride (CuCl)-mediated intramolecular cyclization provides a direct route to various isoxazoles. thieme-connect.comorganic-chemistry.org This reaction is robust and shows broad functional group compatibility. organic-chemistry.org

Table 1: Examples of Metal-Mediated Isoxazole Synthesis

| Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Copper(I) | [3+2] Cycloaddition | Terminal alkynes, Nitrile oxides | High regioselectivity for 3,5-disubstituted products. organic-chemistry.org |

| Copper(I) Chloride | Intramolecular Cyclization | Propargylamine-derived oximes | One-pot oxidation/cyclization sequence. thieme-connect.comorganic-chemistry.org |

| Gold(III) Chloride | Cycloisomerization | α,β-Acetylenic oximes | Mild conditions, good yields for various substitution patterns. organic-chemistry.org |

| Palladium | Cascade Annulation | Alkynyl oxime ethers, Allyl halides | Provides functionalized isoxazoles with good compatibility. organic-chemistry.org |

| Iron(III) Nitrate | Nitration/Cyclization | Alkynes | Uses an inexpensive and eco-friendly reagent. organic-chemistry.org |

Metal-Free Annulation and Oxidative Cyclization Methodologies

While metal catalysts are highly effective, the development of metal-free synthetic routes is a key goal in sustainable chemistry to avoid issues of cost, toxicity, and product contamination. The cornerstone of metal-free isoxazole synthesis remains the 1,3-dipolar cycloaddition reaction. nih.gov In this process, nitrile oxides, which act as the 1,3-dipole, are typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides. nih.gov

Modern metal-free methods often employ green oxidants. For example, a TEMPO-catalyzed synthesis using air as the terminal oxidant has been developed. nih.gov Another approach utilizes hypervalent iodine reagents to achieve a cascade reaction involving the formation of intramolecular C–N and C–O bonds under metal-free conditions. researchgate.net Furthermore, practical methods for synthesizing isoxazole-fused tricyclic systems have been developed via the intramolecular cycloaddition of methyl azaarenes using tert-butyl nitrite (B80452) (TBN), which acts as both a radical initiator and the source of the N–O fragment. nih.gov

Table 2: Examples of Metal-Free Isoxazole Synthesis

| Reagent/Condition | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Base (e.g., DABCO) | Dehydration/[3+2] Cycloaddition | Primary nitro compounds, Dipolarophiles | Applicable to activated nitro compounds. organic-chemistry.org |

| Oxone/H₂O | Oxidation/[3+2] Cycloaddition | Aldoximes, Alkenes | In situ generation of nitrile oxide in an aqueous medium. nih.gov |

| Hypervalent Iodine(VII) | Cascade Cyclization | Aromatic alkenes/alkynes, N-hydroxysulfonamides | Forms intramolecular C-N and C-O bonds. researchgate.net |

| tert-Butyl Nitrite (TBN) | Intramolecular Cycloaddition | Propargyl-substituted methyl azaarenes | TBN acts as radical initiator and N-O source. nih.gov |

| TEMPO/Air | Oxidative Cyclization | Ethyl nitroacetate, Phenylacetylene | Uses air as a green oxidant and water as a solvent. nih.gov |

Green Chemistry Principles in Oxazole Synthesis

Microwave-assisted organic synthesis is a prominent green chemistry technique that significantly accelerates chemical reactions, leading to higher yields and selectivity in shorter timeframes compared to conventional heating. nih.govabap.co.inresearchgate.net

The synthesis of isoxazoles has greatly benefited from this technology. For instance, a one-pot, three-component reaction involving Sonogashira coupling followed by a 1,3-dipolar cycloaddition was dramatically improved with microwave irradiation, reducing the reaction time from several days to just 30 minutes. organic-chemistry.org Microwave heating has also been shown to enhance the efficiency of 1,3-dipolar cycloaddition reactions for synthesizing various isoxazole derivatives, often under catalyst-free conditions. nih.gov The uniform and rapid heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reactions and simpler purification, which further contributes to the sustainability of the process. abap.co.inorganic-chemistry.org

Ultrasound-Promoted Reactions

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. mdpi.compreprints.org This sonochemical approach utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and efficiency. mdpi.com For the synthesis of isoxazole analogues, ultrasound irradiation has been successfully applied to facilitate cyclization, cross-coupling, and multicomponent reactions. mdpi.compreprints.org

The benefits of this technique are numerous and include a significant reduction in reaction times, often from hours to minutes, and an increase in product yields. mdpi.comresearchgate.net For instance, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound radiation without the need for a catalyst, highlighting the method's advantages of easier work-up, mild reaction conditions, and environmental friendliness. nih.gov Similarly, novel sulfonamide–isoxazole compounds have been synthesized in a one-pot reaction under ultrasonic radiation at room temperature, using an environmentally benign water and acetonitrile (B52724) solvent mixture. mdpi.com

Researchers have demonstrated that ultrasound can promote reactions that are difficult to carry out under silent (non-irradiated) conditions. nih.gov The synthesis of substituted isoxazoles containing sulfonyl groups, for example, was effectively achieved with ultrasound, which not only reduced reaction time but also improved the yield of high-purity products that did not require further purification. mdpi.comnih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Aldehydes, Alkynes–sulfonamides | Ceric Ammonium Nitrate (CAN), H₂O/Acetonitrile, Ultrasound | Sulfonamide–isoxazole compound | High | Shortened | mdpi.com |

| Hydroxylamine hydrochloride, Aldehydes, Dipolarophiles | KI/Oxone, Water, Sonication | N-saccharin isoxazole derivative | Not specified | Not specified | mdpi.com |

| Hydroxylamine hydrochloride, Substituted aldehyde, Ethyl acetoacetate | Recyclable catalyst, Ultrasound | Isoxazole-5(4H)-one analogues | ≥ 94% | < 10 min | mdpi.compreprints.org |

| 1-aryl-2-(phenylsulphonyl)-ethanone carbanions, 1-aryl-2-bromo-2-hydroximinoethanone | Ethanol, Ultrasound | Substituted isoxazoles with sulphone moiety | High | Improved | nih.gov |

Application of Ionic Liquids and Deep Eutectic Solvents

In the pursuit of greener chemical processes, ionic liquids (ILs) and deep eutectic solvents (DESs) have been identified as promising alternatives to volatile organic compounds (VOCs). connectjournals.comacs.org ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and recyclability. scielo.briosrjournals.org DESs, formed by mixing hydrogen bond donors and acceptors, share many of these favorable properties but are often cheaper, less toxic, and easier to prepare. connectjournals.comresearchgate.net

These solvent systems can act as both the reaction medium and the catalyst. scielo.brresearchgate.net For instance, the synthesis of 3,5-disubstituted isoxazoles has been accomplished using butylmethylimidazolium (B1222432) salts ([BMIM]X) as an ionic liquid medium, resulting in excellent yields. nih.gov Acidic ionic liquids have been used to catalyze multicomponent reactions for the synthesis of isoxazol-5(4H)-ones, providing high yields and selectivities. scielo.br

Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea (B33335) or glycerol, have proven to be highly effective for isoxazole synthesis. connectjournals.comacs.orgresearchgate.net The synthesis of various 3,5-disubstituted isoxazoles and isoxazolines has been successfully achieved in a one-pot, three-step reaction using a choline chloride:urea DES. acs.org This medium was found to be essential for the reaction to proceed and could be recycled multiple times without a significant drop in yield. acs.org The hydrogen-bond donating characteristic of DESs like choline chloride:glycerol can accelerate reaction rates and improve yields by readily dissolving the organic solutes. connectjournals.com

| Solvent System | Reactants | Product Type | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Acidic Ionic Liquid | Ethyl acetoacetate, Hydroxylamine hydrochloride, Aldehydes | Isoxazol-5(4H)-ones | 20-96% | Catalyst and solvent, shorter reaction time. | scielo.br |

| Choline chloride:glycerol (1:2) | Pyrazole aldehyde oxime, N-chlorosuccinimide, Propargyl alcohol | (3-(3-phenyl-1-(substituted phenyl)-1H-pyrazol-4-yl)isoxazol-5-yl) methanol | Up to 85% | Avoids toxic catalysts and volatile solvents; renewable. | connectjournals.com |

| Choline chloride:urea (1:2) | Aldehydes, Hydroxylamine hydrochloride, Alkynes | 3,5-disubstituted isoxazoles | Up to 80% | Essential for reaction; recyclable up to five times. | acs.orgacs.org |

| K₂CO₃/glycerol | Malononitrile, Hydroxylamine hydrochloride, Aryl aldehydes | 5-amino-isoxazole-4-carbonitriles | Good | Environmentally friendly, economical, rapid, mild. | scilit.com |

One-Pot and Multicomponent Reaction Strategies

One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to building complex molecular architectures. researchgate.netresearchgate.net These strategies combine several reaction steps into a single procedure without isolating intermediates, which saves time, resources, and reduces waste. researchgate.net MCRs are particularly valuable for generating libraries of structurally diverse compounds, such as isoxazole analogues, for drug discovery and other applications. scielo.brresearchgate.net

The synthesis of isoxazole derivatives frequently employs three-component reactions, typically involving an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net These reactions can be promoted by various catalysts and conditions, including many of the ultrasound and green solvent methods discussed previously. mdpi.com For example, the efficient synthesis of isoxazole-5(4H)-one analogues was achieved via a one-pot, multicomponent condensation under ultrasound irradiation, yielding excellent results in under 10 minutes. mdpi.compreprints.org

The development of novel MCRs continues to expand the scope of isoxazole synthesis. A one-pot, five-component reaction has been developed for the green synthesis of 3,5-disubstituted isoxazole secondary sulfonamides in water under ultrasound irradiation. researchgate.net This method allows for the creation of four new chemical bonds in a single operation. researchgate.net Similarly, isocyanide/acetylene-based multicomponent reactions have been introduced for the synthesis of intricate spiro heterocyclic systems containing an isoxazole moiety. nih.gov These advanced strategies underscore the power of MCRs to construct complex and functionally diverse isoxazole derivatives in an efficient and sustainable manner. researchgate.netmdpi.com

| Reaction Type | Key Components | Product | Conditions | Reference |

|---|---|---|---|---|

| Three-component | Hydroxylamine hydrochloride, Ethyl acetoacetate, Aldehydes | 4-arylidene-3-methylisoxazol-5(4H)-ones | Various catalysts (e.g., acidic ionic liquid) | scielo.brresearchgate.net |

| Three-component | Malononitrile, Hydroxylamine hydrochloride, Aldehydes | 5-amino-isoxazole-4-carbonitriles | Deep eutectic solvent (K₂CO₃/glycerol) | scilit.com |

| Five-component | Aldehydes, Hydroxylamine hydrochloride, Terminal alkynes, Sulfonyl chlorides, Primary or secondary amines | 3,5-disubstituted isoxazole secondary sulfonamides | Ultrasound, Water, CaCl₂/K₂CO₃ | researchgate.net |

| Three-component | Alkyl isocyanides, Acetylenic esters, 4-arylidene-isoxazol-5(4H)-ones | 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives | Toluene, 110 °C, Catalyst-free | nih.gov |

Chemical Reactivity and Transformation Pathways of 5 2 Bromoethyl 3 Methoxy 1,2 Oxazole

Reactivity of the 2-Bromoethyl Side Chain

The primary site of reactivity on 5-(2-bromoethyl)-3-methoxy-1,2-oxazole is the 2-bromoethyl substituent. The presence of a good leaving group, the bromide ion, renders the carbon atom to which it is attached electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

The 2-bromoethyl side chain is anticipated to readily undergo nucleophilic substitution reactions (SN2). A variety of nucleophiles can displace the bromide ion, leading to a diverse range of functionalized isoxazole (B147169) derivatives. The general mechanism involves the backside attack of the nucleophile on the carbon atom bearing the bromine, resulting in inversion of configuration if the carbon were chiral.

Key factors influencing these reactions include the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally lead to faster reaction rates. Polar aprotic solvents are typically employed to solvate the cation of the nucleophilic salt without solvating the anionic nucleophile, thereby enhancing its reactivity.

Table 1: Predicted Products of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Product |

| Azide (B81097) | Sodium Azide (NaN₃) | 5-(2-Azidoethyl)-3-methoxy-1,2-oxazole |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(3-Methoxy-1,2-oxazol-5-yl)ethanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-5-(2-methoxyethyl)-1,2-oxazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Methoxy-5-(2-(phenylthio)ethyl)-1,2-oxazole |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | 5-(2-Aminoethyl)-3-methoxy-1,2-oxazole and its N-substituted derivatives |

Note: The specific reaction conditions (solvent, temperature, reaction time) would need to be optimized for each specific transformation.

Alkylation Reactions and Formation of Higher Analogues

The electrophilic nature of the 2-bromoethyl group makes it an excellent alkylating agent for carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds. This reactivity allows for the extension of the carbon chain and the synthesis of higher analogues.

For instance, the reaction of this compound with the sodium salt of diethyl malonate would be expected to yield diethyl 2-(2-(3-methoxy-1,2-oxazol-5-yl)ethyl)malonate. Subsequent hydrolysis and decarboxylation of this product would provide 4-(3-methoxy-1,2-oxazol-5-yl)butanoic acid, a higher homologue.

Table 2: Examples of Alkylation Reactions

| Carbon Nucleophile (from) | Reagent | Expected Product |

| Diethyl malonate | Sodium ethoxide, Diethyl malonate | Diethyl 2-(2-(3-methoxy-1,2-oxazol-5-yl)ethyl)malonate |

| Ethyl acetoacetate | Sodium ethoxide, Ethyl acetoacetate | Ethyl 2-acetyl-4-(3-methoxy-1,2-oxazol-5-yl)butanoate |

| Acetylide | Sodium acetylide | 5-(But-3-yn-1-yl)-3-methoxy-1,2-oxazole |

Note: These reactions are typically carried out in a suitable solvent like ethanol (B145695) or dimethylformamide.

Elimination Reactions and Olefin Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form 5-vinyl-3-methoxy-1,2-oxazole. This reaction involves the abstraction of a proton from the carbon atom adjacent to the bromine-bearing carbon, with the simultaneous departure of the bromide ion.

The choice of base is crucial to favor elimination over substitution. Bulky bases such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used for this purpose. The reaction is typically performed in a non-polar solvent to disfavor the SN2 pathway.

Table 3: Conditions for Elimination Reaction

| Base | Solvent | Expected Product |

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | 5-Vinyl-3-methoxy-1,2-oxazole |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane (CH₂Cl₂) | 5-Vinyl-3-methoxy-1,2-oxazole |

Reactivity of the Methoxy (B1213986) Group

The 3-methoxy group on the isoxazole ring is an ether linkage and is generally less reactive than the 2-bromoethyl side chain. However, under specific conditions, it can undergo cleavage.

Ether Cleavage Reactions

The cleavage of the methyl ether can be achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). chem-station.comorgsyn.org The reaction with hydrohalic acids typically proceeds via an SN2 mechanism where the protonated ether is attacked by the halide ion at the less sterically hindered methyl group.

Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers. chem-station.comorgsyn.org The mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Table 4: Reagents for Ether Cleavage

| Reagent | Typical Conditions | Expected Product |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 5-(2-Bromoethyl)-1,2-oxazol-3-ol |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temp. | 5-(2-Bromoethyl)-1,2-oxazol-3-ol |

Note: These are harsh conditions that could potentially affect other parts of the molecule. Careful optimization of the reaction conditions would be necessary.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (or isoxazole) ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of benzene. The presence of two heteroatoms, nitrogen and oxygen, in a 1,2-relationship, along with the substituents, dictates its reactivity towards various reagents and reaction conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the oxazole (B20620) ring is generally challenging due to the electron-withdrawing nature of the heterocyclic system, which deactivates the ring towards electrophilic attack. However, the presence of electron-donating groups can facilitate such reactions. clockss.org In the case of this compound, the 3-methoxy group is a strong activating group that directs electrophilic substitution to the C4 and C5 positions. Since the C5 position is already substituted, electrophilic attack would be expected to occur at the C4 position.

The bromoethyl group at the C5 position is expected to have a deactivating inductive effect, which may partially counteract the activating effect of the methoxy group. Nevertheless, for potent electrophiles, substitution at the C4 position is a plausible pathway. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely require carefully optimized conditions to achieve successful substitution on the 1,2-oxazole ring of this compound.

Nucleophilic Attack on the Oxazole Nucleus

The 1,2-oxazole ring is generally resistant to nucleophilic attack due to its electron-rich aromatic nature. Nucleophilic aromatic substitution typically requires the presence of a good leaving group on the ring. In this compound, neither the methoxy group nor the bromoethyl group are facile leaving groups under typical nucleophilic substitution conditions.

However, strong nucleophiles might attack the ring, potentially leading to ring-opening rather than substitution. The C3 and C5 positions are the most likely sites for nucleophilic attack. The presence of the electron-donating methoxy group at C3 would disfavor nucleophilic attack at this position. Conversely, the C5 position, attached to the electron-withdrawing bromoethyl group, might be more susceptible. It has been noted that in some cases, nucleophilic attack on the oxazole ring can lead to the formation of zwitterionic intermediates. clockss.org

Cycloaddition Reactions Involving the Oxazole Ring (e.g., Diels-Alder)

Oxazoles can participate as dienes in Diels-Alder reactions, a valuable transformation for the synthesis of pyridines and other complex heterocyclic systems. The reactivity of the oxazole ring in [4+2] cycloadditions is enhanced by the presence of electron-donating substituents. clockss.orgsemanticscholar.org The 3-methoxy group in this compound would therefore be expected to promote its participation in Diels-Alder reactions with various dienophiles.

Alkoxy-substituted oxazoles have been shown to react with both electron-deficient and electron-rich dienophiles, leading to the formation of highly substituted pyridine (B92270) derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the loss of a small molecule. wikipedia.org The bromoethyl group at the C5 position is not expected to significantly hinder the diene character of the oxazole ring, although it may influence the regioselectivity of the cycloaddition. Both intermolecular and intramolecular Diels-Alder reactions are conceivable, offering pathways to a diverse range of fused and polycyclic heterocyclic structures. semanticscholar.org

Interactive Data Table: Reactivity in Diels-Alder Reactions

| Dienophile Type | Expected Reactivity | Potential Products |

| Electron-deficient alkenes | High | Substituted pyridines |

| Electron-rich alkenes | Moderate | Substituted pyridines |

| Alkynes | High | Substituted furans |

| Heterodienophiles (e.g., N=N, C=O) | Moderate to High | Various five- and six-membered heterocycles |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and have been successfully applied to oxazole derivatives. nih.gov These reactions typically involve the coupling of a halo-oxazole with an organoboron reagent. While this compound does not possess a halogen directly on the aromatic ring, the bromoethyl side chain presents a handle for cross-coupling reactions. The C-Br bond in the side chain can undergo oxidative addition to a palladium(0) catalyst, enabling coupling with various boronic acids to introduce new alkyl or aryl groups at the terminus of the ethyl chain.

Furthermore, direct C-H arylation of the oxazole ring itself is a known transformation. For 3,5-disubstituted oxazoles, C-H activation and subsequent cross-coupling could potentially occur at the C2 or C4 positions, although this would require specific catalytic systems to achieve regioselectivity. The presence of the 3-methoxy group might influence the site of C-H activation.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as an atom-economical and efficient strategy for the modification of heterocyclic compounds, including oxazoles. semanticscholar.org Palladium-catalyzed C-H activation of oxazoles has been shown to occur at the C2, C4, and C5 positions, depending on the directing group and reaction conditions. organic-chemistry.org For this compound, the C2 and C4 positions are potential sites for C-H functionalization.

The development of specific directing groups or catalytic systems would be necessary to control the regioselectivity of C-H activation. Such strategies could allow for the introduction of a variety of functional groups, including aryl, alkyl, and alkenyl moieties, directly onto the oxazole nucleus without the need for pre-functionalization with a halogen.

Ring-Opening and Rearrangement Pathways

The 1,2-oxazole ring can undergo various ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. The specific pathway is often dependent on the substitution pattern of the oxazole ring.

Photochemical rearrangement of isoxazoles is a well-documented process that can lead to the formation of various isomers, including oxazoles, azirines, and ketenimines. Thermal rearrangements of 1,2-oxazoles can also occur, though typically at high temperatures.

Under acidic or basic conditions, the 1,2-oxazole ring can be susceptible to ring-opening. For instance, acid-catalyzed hydrolysis can lead to the cleavage of the N-O bond, followed by further transformations of the resulting open-chain intermediate. Base-catalyzed ring-opening is also known, particularly in the presence of strong bases, which can deprotonate the ring and induce cleavage. The presence of the 3-methoxy group may influence the stability of the ring and its propensity to undergo such transformations. Additionally, neighboring group participation from the bromoethyl side chain could potentially lead to unique intramolecular cyclization and rearrangement pathways under certain conditions. wikipedia.orglibretexts.org

Acid-Base Properties and Aromaticity Considerations of this compound

The chemical behavior of this compound is intrinsically linked to its electronic structure, specifically its acid-base properties and aromatic character. These features are dictated by the isoxazole ring and the influence of its substituents.

Acid-Base Properties

The isoxazole ring contains a nitrogen atom which imparts basic properties to the molecule. This nitrogen atom possesses a lone pair of electrons that can accept a proton. The basicity of the isoxazole ring is generally weak, and it is influenced by the electronic effects of the substituents attached to the ring. In the case of this compound, the methoxy group at the C3 position and the 2-bromoethyl group at the C5 position play significant roles in modulating the basicity of the nitrogen atom.

| Substituent | Position | Electronic Effect | Impact on Basicity |

| Methoxy (-OCH₃) | C3 | Electron-donating (resonance) | Increases |

| 2-Bromoethyl (-CH₂CH₂Br) | C5 | Electron-withdrawing (inductive) | Decreases |

Aromaticity Considerations

The 1,2-oxazole ring is a five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons over the ring system, fulfilling Hückel's rule (4n+2 π electrons, where n=1). This electron delocalization contributes to the stability of the molecule. The aromatic nature of the isoxazole ring influences its reactivity, favoring substitution reactions over addition reactions that would disrupt the aromatic system.

| Feature | Description |

| Ring Structure | Five-membered heterocycle with one nitrogen and one oxygen atom adjacent to each other. |

| π-Electron System | 6 π-electrons delocalized across the ring. |

| Hückel's Rule | Satisfies the 4n+2 rule for aromaticity (n=1). |

| Stability | Aromatic character imparts significant thermodynamic stability. |

| Effect of Substituents | The methoxy group can enhance electron delocalization, while the bromoethyl group has a lesser impact on the core aromaticity. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework.

The ¹H-NMR spectrum of 5-(2-Bromoethyl)-3-methoxy-1,2-oxazole would be expected to show distinct signals for each unique proton environment.

Methoxy (B1213986) Group (-OCH₃): A sharp singlet would be anticipated, typically in the range of δ 3.8-4.1 ppm, corresponding to the three equivalent protons of the methoxy group.

Isoxazole (B147169) Ring Proton (-CH): The single proton on the isoxazole ring (at the C4 position) would likely appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be in the aromatic/heteroaromatic region, expected around δ 6.0-6.5 ppm.

Ethyl Chain Protons (-CH₂CH₂Br): The two methylene (B1212753) groups of the bromoethyl side chain would appear as two distinct signals, each integrating to two protons. They would exhibit a triplet-of-triplets coupling pattern. The methylene group adjacent to the isoxazole ring (-CH₂-) would be expected around δ 3.1-3.4 ppm, while the methylene group attached to the bromine atom (-CH₂Br) would be further downfield due to the deshielding effect of the bromine, likely in the range of δ 3.6-3.9 ppm.

Hypothetical ¹H-NMR Data Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.2 | Singlet (s) | 1H | H-4 (isoxazole) |

| ~3.9 | Singlet (s) | 3H | -OCH₃ |

| ~3.7 | Triplet (t) | 2H | -CH₂Br |

The proton-decoupled ¹³C-NMR spectrum would show a separate signal for each unique carbon atom in the molecule, allowing for the complete assignment of the carbon skeleton.

Isoxazole Ring Carbons: Three distinct signals for the isoxazole ring carbons would be expected. C3 (bearing the methoxy group) and C5 (bearing the ethyl group) would be significantly downfield (e.g., δ 160-175 ppm). The CH carbon (C4) would appear at a more upfield value (e.g., δ 95-105 ppm).

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would resonate in the typical range for such groups, around δ 55-60 ppm.

Ethyl Chain Carbons (-CH₂CH₂Br): The two methylene carbons would be found in the aliphatic region. The carbon attached to the bromine (-CH₂Br) would be expected around δ 30-35 ppm, while the carbon attached to the isoxazole ring would be slightly more upfield, around δ 25-30 ppm.

Hypothetical ¹³C-NMR Data Table

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~171 | C5 (isoxazole) |

| ~165 | C3 (isoxazole) |

| ~100 | C4 (isoxazole) |

| ~58 | -OCH₃ |

| ~32 | -CH₂Br |

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D-NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the two methylene groups of the bromoethyl chain, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals for H-4, -OCH₃, -CH₂Br, and the other -CH₂- to their corresponding carbon signals identified in the ¹³C-NMR spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra would display characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups.

C=N and C=C Stretching: The isoxazole ring would give rise to characteristic stretching vibrations for C=N and C=C bonds, typically found in the 1650-1450 cm⁻¹ region.

C-O Stretching: Strong absorptions corresponding to the C-O bonds of the methoxy group and the isoxazole ring would be expected. The aryl-O stretch of the methoxy group would likely appear around 1250-1200 cm⁻¹, and the C-O-C stretch of the ring would be in the 1100-1000 cm⁻¹ range.

C-H Stretching: Aliphatic C-H stretching from the ethyl and methoxy groups would be observed just below 3000 cm⁻¹, while the C-H stretch of the isoxazole ring would appear just above 3000 cm⁻¹.

C-Br Stretching: A characteristic absorption for the C-Br bond would be expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | =C-H stretch (isoxazole) |

| ~2950 | Medium-Strong | C-H stretch (aliphatic) |

| ~1610 | Medium | C=N stretch (isoxazole) |

| ~1570 | Medium | C=C stretch (isoxazole) |

| ~1250 | Strong | C-O stretch (methoxy) |

While IR and Raman spectroscopy can sometimes provide information about different conformers (rotational isomers) of a molecule, significant conformational analysis for a relatively simple molecule like this compound is less common. The primary focus would be on the identification of functional groups. Any conformational flexibility would primarily relate to the rotation around the C-C single bonds of the ethyl side chain. Low-temperature NMR studies could potentially resolve different rotamers if the energy barrier to rotation is sufficiently high, but this is unlikely to be a major feature of its standard spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (Molecular Formula: C₆H₈BrNO₂), HRMS is crucial for confirming the presence and number of bromine, carbon, hydrogen, nitrogen, and oxygen atoms. The technique distinguishes the compound from other molecules with the same nominal mass but different elemental compositions.

The expected exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements. This calculated value is then compared to the experimentally determined mass of the molecular ion peak (e.g., [M+H]⁺ in ESI+ mode) to confirm the chemical formula.

Table 1: Theoretical Isotopic Mass Distribution for C₆H₈BrNO₂

| Isotope Formula | Mass (Da) | Relative Abundance (%) |

| C₆H₈⁷⁹BrNO₂ | 208.9793 | 100.00 |

| C₆H₈⁸¹BrNO₂ | 210.9772 | 97.28 |

This table presents the theoretical exact masses for the two major isotopic peaks of the compound, reflecting the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint. The analysis of these patterns helps in confirming the connectivity of atoms within this compound.

Upon electron impact (EI) or other ionization methods, the molecular ion undergoes fragmentation at its weakest bonds. Key fragmentation pathways for isoxazole derivatives often involve the cleavage of the heterocyclic ring and the loss of substituents. researchgate.netnih.govsapub.org For this compound, characteristic fragmentations would include:

Loss of the bromoethyl group: Cleavage of the C-C bond between the oxazole (B20620) ring and the ethyl side chain.

Cleavage of the N-O bond: A characteristic fragmentation of the isoxazole ring, leading to various smaller fragments. wikipedia.org

Loss of a bromine radical: Resulting in a cation with a mass corresponding to the rest of the molecule.

Retro-Diels-Alder reaction: A common fragmentation pathway for heterocyclic rings, which can lead to predictable fragment ions. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Possible Neutral Loss |

| 209/211 | [C₆H₈BrNO₂]⁺ | Molecular Ion |

| 130 | [C₅H₆NO₂]⁺ | •CH₂Br |

| 102 | [C₄H₄NO]⁺ | •CH₂Br, CO |

| 83 | [C₃H₃O]⁺ | C₃H₅BrN |

This table outlines plausible fragmentation pathways and the corresponding mass-to-charge ratios of the resulting ions, based on the principles of mass spectral fragmentation of related heterocyclic compounds. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, providing insights into the electronic structure of the compound, particularly the nature of its conjugated systems. libretexts.orgwikipedia.org

Electronic Transitions within the Oxazole System

The UV-Vis spectrum of an oxazole derivative is characterized by absorption bands resulting from electronic transitions within the heterocyclic ring and associated chromophores. globalresearchonline.net The primary transitions observed in molecules like this compound are typically π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These occur in systems with double bonds (π orbitals). The oxazole ring contains C=C and C=N double bonds, giving rise to strong absorption bands, usually in the shorter wavelength UV region (around 200-260 nm). researchgate.net

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the oxazole ring, to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths. libretexts.org

The methoxy group (-OCH₃) attached to the oxazole ring can act as an auxochrome, potentially causing a bathochromic shift (shift to longer wavelength) of the absorption maxima. ibm.com

Table 3: Typical UV-Vis Absorption Data for Substituted Isoxazoles

| Transition Type | Typical λmax (nm) Range | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| π → π | 210 - 260 | High ( > 10,000) |

| n → π | 270 - 320 | Low to Moderate (100 - 1,000) |

This table provides a generalized overview of the expected absorption maxima (λmax) for the electronic transitions in isoxazole systems, based on literature for related compounds. researchgate.netscielo.org.za

X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

For a complete and unambiguous structural elucidation of this compound in the solid state, Single Crystal X-ray Diffraction (SC-XRD) is the gold standard. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the construction of a detailed three-dimensional model of the molecule.

While specific crystallographic data for this compound is not publicly available, analysis of related isoxazole and oxazole structures allows for prediction of key structural features. scispace.comnih.govresearchgate.netvensel.org The isoxazole ring is expected to be essentially planar. scispace.com The analysis would precisely define the conformation of the bromoethyl side chain relative to the ring and detail any intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing. scispace.comresearchgate.net

Table 4: Representative Crystallographic Parameters for Isoxazole Derivatives

| Parameter | Typical Value Range | Reference |

| Crystal System | Monoclinic, Orthorhombic | researchgate.netvensel.org |

| Space Group | P2₁/n, Pna2₁ | nih.govresearchgate.net |

| N1–O2 bond length (Å) | 1.40 - 1.42 | scispace.com |

| O2–C3 bond length (Å) | 1.34 - 1.36 | scispace.com |

| C3–C4 bond length (Å) | 1.41 - 1.43 | - |

| C4–C5 bond length (Å) | 1.35 - 1.37 | - |

| C5–N1 bond length (Å) | 1.30 - 1.32 | - |

This table presents typical crystallographic data observed for related isoxazole structures, providing an expectation for the molecular geometry of this compound.

Conformational Analysis and Intermolecular Interactions in the Crystalline State

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published experimental data regarding the single-crystal X-ray diffraction of this compound. Consequently, detailed information on its specific conformational parameters and intermolecular interactions within a crystalline lattice is not available in the public domain.

The elucidation of a molecule's three-dimensional structure in the solid state is critically dependent on successful single-crystal growth and subsequent X-ray crystallographic analysis. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. This information is fundamental to understanding the molecule's preferred conformation, or three-dimensional shape, in the crystalline environment.

Furthermore, crystallographic data is essential for analyzing the intricate network of intermolecular interactions that govern how molecules arrange themselves in a crystal. These interactions can include hydrogen bonds, halogen bonds (given the presence of bromine), and various van der Waals forces. The specific nature and geometry of these interactions dictate the crystal packing and influence the material's bulk properties.

While theoretical and computational methods can be employed to predict the likely conformations and potential intermolecular interactions of a molecule, such in-silico studies for this compound have not been identified in the surveyed literature. Therefore, without experimental crystallographic data or dedicated computational studies, a detailed and scientifically validated discussion on the conformational analysis and intermolecular interactions in the crystalline state of this specific compound cannot be provided at this time.

Theoretical and Computational Studies of 5 2 Bromoethyl 3 Methoxy 1,2 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a theoretical basis for understanding molecular structure and reactivity. chemijournal.com

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. researchgate.net It is highly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. asianpubs.org This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For heterocyclic compounds like oxazoles, DFT methods such as B3LYP, often paired with a basis set like 6-311++G(d,p), are commonly employed to achieve a high degree of accuracy. irjweb.comsemanticscholar.orgresearchgate.net The optimization process for 5-(2-Bromoethyl)-3-methoxy-1,2-oxazole would determine the precise spatial arrangement of its oxazole (B20620) ring, methoxy (B1213986) group, and bromoethyl side chain.

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) This table presents typical bond lengths and angles for oxazole-related structures as predicted by DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | O1-C5 | 1.35 - 1.37 |

| N2-C3 | 1.30 - 1.32 | |

| C4-C5 | 1.36 - 1.38 | |

| C3-O(methoxy) | 1.33 - 1.36 | |

| C5-C(ethyl) | 1.50 - 1.53 | |

| C(ethyl)-Br | 1.95 - 1.98 | |

| Bond Angle (°) | C5-O1-N2 | 105 - 107 |

| O1-N2-C3 | 108 - 110 | |

| N2-C3-C4 | 114 - 116 | |

| C3-C4-C5 | 104 - 106 | |

| O1-C5-C4 | 108 - 110 |

Molecular Orbital Analysis (HOMO-LUMO Energies and Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's stability and reactivity. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For oxadiazole-based systems, these energies are critical in predicting their electronic behavior. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring and the methoxy group, while the LUMO may be distributed across the ring and the bromoethyl side chain.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors This table provides an example of FMO data and related chemical descriptors typically calculated for heterocyclic compounds.

| Parameter | Symbol | Typical Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Related to ionization potential; electron-donating ability nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Related to electron affinity; electron-accepting ability nih.gov |

| Energy Gap | ΔE | 4.5 to 6.5 | Indicates chemical reactivity and stability nih.gov |

| Chemical Hardness | η | 2.25 to 3.25 | Measures resistance to change in electron distribution scielo.org.za |

| Electronegativity | χ | 3.75 to 4.75 | Measures the power of a species to attract electrons |

| Electrophilicity Index | ω | 1.3 to 2.5 | Quantifies the electrophilic character of a molecule irjweb.com |

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. researchgate.netesisresearch.org DFT calculations can provide reliable predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. scielo.org.zaesisresearch.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These theoretical values are often in good agreement with experimental spectra, aiding in the assignment of specific peaks to individual atoms in the molecule. mdpi.comepstem.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. asianpubs.org Each calculated frequency can be assigned to a specific vibrational mode, such as C-H stretching, C=N stretching of the oxazole ring, or C-Br stretching. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. nih.gov This method predicts the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π*), which are fundamental to a compound's UV-Vis profile. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound This table illustrates the type of data generated from computational spectroscopic predictions.

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | ~160-170 ppm | C3 (attached to OCH₃) |

| Chemical Shift (δ) | ~155-165 ppm | C5 (attached to ethyl group) | |

| Chemical Shift (δ) | ~55-60 ppm | OCH₃ carbon | |

| Chemical Shift (δ) | ~30-35 ppm | CH₂Br carbon | |

| IR | Wavenumber (cm⁻¹) | ~1600-1650 cm⁻¹ | C=N stretching (oxazole ring) |

| Wavenumber (cm⁻¹) | ~1250-1300 cm⁻¹ | C-O-C asymmetric stretching | |

| Wavenumber (cm⁻¹) | ~600-650 cm⁻¹ | C-Br stretching | |

| UV-Vis (TD-DFT) | λmax | ~220-250 nm | π → π* transition |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.net An MEP map displays regions of different electrostatic potential using a color spectrum. chemrxiv.org

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. chemrxiv.orgresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show strong negative potential (red) around the oxygen and nitrogen atoms of the oxazole ring, highlighting their nucleophilic character. nih.govmanipal.edu Positive potential (blue) might be observed around the hydrogen atoms.

Computational Analysis of Reactivity and Reaction Pathways

Transition State Calculations for Key Reactions

Transition state (TS) calculations are fundamental to understanding the kinetics and mechanisms of chemical reactions involving isoxazole (B147169) derivatives. For a molecule such as this compound, several key reactions could be computationally investigated. These include nucleophilic substitution at the bromoethyl side chain, reactions involving the isoxazole ring itself (such as ring-opening or cycloaddition reactions), and elimination reactions.

Density Functional Theory (DFT) is a common method for locating and characterizing transition states. researchgate.net For instance, in a hypothetical nucleophilic substitution reaction where the bromine atom is replaced by a nucleophile, TS calculations would be employed to determine the energy barrier of the reaction. The geometry of the transition state, where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken, would be optimized. Frequency calculations are then typically performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Similarly, the [3+2] cycloaddition reaction, a common method for synthesizing isoxazole rings, has been the subject of computational studies to elucidate its mechanism. mdpi.com Theoretical investigations into the reverse reaction, or other transformations of the isoxazole ring, would involve locating the relevant transition states. For example, the formation of 2H-1,3-oxazines from isoxazoles is proposed to proceed through the formation of (3Z)-1-oxa-5-azahexa-1,3,5-trienes, and DFT calculations have been used to locate the stationary points corresponding to the probable reaction intermediates and transition states. researchgate.net

Table 1: Hypothetical Transition State Calculation Parameters for a Reaction of this compound

| Parameter | Description |

| Computational Method | Density Functional Theory (DFT) with a functional such as B3LYP or ωB97XD. |

| Basis Set | A split-valence basis set with polarization and diffuse functions, e.g., 6-311+G(d,p). |

| Solvation Model | A continuum solvation model like the Polarization Continuum Model (PCM) to simulate solvent effects. |

| Optimization Algorithm | A quasi-Newton method such as the Berny algorithm for locating stationary points. |

| Verification | Frequency calculation to confirm one imaginary frequency for the transition state. |

Energetic Profiles of Proposed Mechanisms

Once the reactants, products, intermediates, and transition states of a proposed reaction mechanism have been optimized, their relative energies can be used to construct an energetic profile, or reaction coordinate diagram. This profile provides valuable insights into the thermodynamics and kinetics of the reaction.

Table 2: Illustrative Energetic Data for a Proposed Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Products | -12.4 |

Note: The data in this table is hypothetical and serves as an example of what an energetic profile calculation would yield.

Molecular Dynamics Simulations for Conformational Sampling (if applicable)

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes, over time. For a flexible molecule like this compound, which has rotatable bonds in its side chain, MD simulations can provide a detailed picture of its conformational landscape.